URAT1 inhibitor 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
URAT1 inhibitor 10 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to reduce serum uric acid levels, making it a potential therapeutic agent for conditions such as hyperuricemia and gout .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 10 typically involves a series of chemical reactions. One common method includes the coupling reaction of carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
URAT1 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Hydroxylamine hydrochloride: Used in the formation of oxadiazole rings.
Diphenic anhydride: Used in the synthesis of intermediate compounds.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which may have varying degrees of efficacy and potency as URAT1 inhibitors .
Wissenschaftliche Forschungsanwendungen
URAT1 inhibitor 10 has a wide range of scientific research applications, including:
Biology: Helps in understanding the role of urate transporters in cellular processes and metabolic pathways.
Medicine: Potential therapeutic agent for treating hyperuricemia and gout by lowering serum uric acid levels.
Industry: Used in the development of new pharmaceuticals and therapeutic agents targeting urate transporters.
Wirkmechanismus
URAT1 inhibitor 10 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine and a consequent reduction in serum uric acid levels . The molecular targets involved include the urate transporter 1 protein, and the pathways affected are primarily those related to uric acid metabolism and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzbromarone: A nonselective uricosuric that inhibits URAT1 and other transporters like GLUT9.
Lesinurad: A selective URAT1 inhibitor with a similar mechanism of action.
Probenecid: Another uricosuric agent that inhibits URAT1 and other transporters.
Uniqueness
URAT1 inhibitor 10 is unique in its high selectivity for URAT1, which reduces the likelihood of off-target effects and enhances its efficacy in lowering serum uric acid levels . This selectivity makes it a promising candidate for the development of new therapeutic agents for hyperuricemia and gout .
Eigenschaften
Molekularformel |
C19H20F3N3O3S |
---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1 |
InChI-Schlüssel |
XQQJMZIMHMGOOZ-AWEZNQCLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.